[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-piperidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-8(10)9(12)11-6-4-3-5-7-11;/h8H,2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDCAXYCUKBDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197409-26-8 | |
| Record name | 2-amino-1-(piperidin-1-yl)butan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Piperidine Core
The initial step involves synthesizing the piperidine derivative, often starting from 4-piperidone hydrochloride or related intermediates:
Reaction with di-tert-butyl dicarbonate (Boc anhydride):
This step introduces a Boc-protecting group on the nitrogen atom, forming N-Boc-piperidin-4-ol or related derivatives (as per patent CN106432232A).Reduction and amination:
The protected intermediate undergoes reduction, often using sodium borohydride or titanium tetraisopropylate, to yield 4-aminopiperidine derivatives . These are key intermediates for subsequent functionalization.
Data Table 1: Common reagents and conditions for piperidine core synthesis
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate | Room temperature, inert atmosphere | Protect nitrogen |
| Reduction | NaBH₄ or Ti(iPr)₄ | Room temperature | Convert to amine |
| Deprotection | TFA in CH₂Cl₂ | Room temperature | Remove Boc group |
Amination and Functionalization
Post-carbonyl linkage, the compound undergoes further functionalization:
Amination of the propyl chain:
The terminal amino group can be introduced via reductive amination or direct amination reactions, often using ammonia or primary amines under mild conditions.Use of nitrating or halogenating reagents:
For further derivatization, such as halogenation, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are utilized.
Research Findings:
The synthesis of derivatives often involves nitration or halogenation steps to modify the piperidine ring or side chain, as detailed in patent CN106432232A.
Data Table 3: Amination reagents and conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Reductive amination | Ammonia or primary amines, NaBH₃CN | Room temperature, mild conditions | Introduce amino group |
| Halogenation | NCS or NBS | Cold, controlled addition | Functionalize side chain |
Salt Formation: Hydrochloride Salt
The final step involves converting the free base or amine into its hydrochloride salt:
Reaction with hydrogen chloride (HCl):
The free amine is dissolved in a suitable solvent, such as ethanol or isopropanol, and treated with gaseous HCl or HCl in a solvent to form [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride .Crystallization and purification:
The salt is then crystallized out of the solvent, washed, and dried under vacuum to obtain the pure hydrochloride salt.
Research Findings:
The salt formation process is standard in pharmaceutical synthesis, ensuring compound stability and solubility.
Data Table 4: Salt formation conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Salt formation | HCl gas or HCl solution | Room temperature, inert atmosphere | Convert free amine to hydrochloride salt |
| Crystallization | Ethanol or isopropanol | Cooling, filtration | Purify salt |
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Antihypertensive Agents
Research has demonstrated that derivatives of piperidine, including [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, exhibit potential as antihypertensive agents. A study highlighted the synthesis of piperidine derivatives that showed equipotent bradycardic activity compared to mibefradil, a known antihypertensive drug. These compounds were evaluated for their ability to inhibit P450 enzymes, which play a crucial role in drug metabolism, thus presenting a dual therapeutic profile: managing hypertension while minimizing adverse metabolic interactions .
HIV Research
The compound has also been investigated within the context of HIV treatment. In particular, piperidine derivatives have been identified as potential CCR5 antagonists, which are crucial for inhibiting HIV-1 entry into host cells. The structure-activity relationship (SAR) studies on these compounds indicated that modifications in the piperidine moiety could enhance binding affinity and efficacy against HIV .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. Key synthetic strategies include amidation and the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to facilitate the formation of amides from carboxylic acids and amines .
Structural Characterization
Characterization of synthesized compounds often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods confirm the structure and purity of the synthesized compounds, ensuring they meet the required specifications for biological testing .
Antibacterial Activity
In addition to cardiovascular applications, piperidine derivatives have shown antibacterial properties. A patent describes the use of piperidine compounds in treating bacterial infections by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication . This highlights the versatility of this compound in addressing multiple therapeutic targets.
CNS Penetration Studies
Recent studies have focused on the central nervous system (CNS) penetration capabilities of piperidine derivatives, including this compound. The ability to cross the blood-brain barrier is critical for developing treatments for neurological disorders. Research indicates that modifications in the piperidine structure can significantly influence CNS penetration and receptor selectivity, which is vital for minimizing side effects while maximizing therapeutic efficacy .
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Antihypertensive Agents | Bradycardic activity | Comparable efficacy to mibefradil; P450 inhibition |
| HIV Treatment | CCR5 antagonism | Enhanced binding affinity through structural modifications |
| Antibacterial Activity | Inhibition of DNA gyrase | Effective against various bacterial strains |
| CNS Penetration | Neurological applications | Modifications affect blood-brain barrier permeability |
Mechanism of Action
The mechanism of action of [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine/Piperazine-Based Derivatives
(a) HBK Series (HBK14–HBK19)
These piperazine derivatives (e.g., HBK14: C₂₄H₃₁ClN₂O₃) feature aryloxyethyl or aryloxypropyl substituents, such as 2,6-dimethylphenoxy or 2-chloro-6-methylphenoxy groups . Unlike the target compound, which has a piperidine-carbonyl-propylamine backbone, HBK compounds incorporate a piperazine ring and bulky aromatic substituents. These structural differences likely enhance their affinity for serotonin or dopamine receptors, making them candidates for central nervous system (CNS) therapeutics .
(b) [2-Methyl-1-(piperidin-1-ylcarbonyl)propyl]amine Hydrochloride (CAS 56415-12-4)
This analog (C₁₀H₂₁ClN₂O) introduces a methyl branch on the propyl chain, increasing molecular weight (220.74 g/mol vs. 218.72 g/mol for the target compound) and altering steric effects. The SMILES notation NC(C(=O)N1CCCCC1)C(C)C.Cl highlights the branched topology, which may influence solubility and receptor binding .
(c) [1-(Piperidin-1-ylmethyl)cyclopropyl]amine Dihydrochloride
The dihydrochloride salt form further modifies solubility and ionization compared to the monohydrochloride target compound .
Nitroheterocyclic Amines
Compounds such as 36–41 (e.g., 36 : C₂₃H₂₂BrClN₆O₂) feature nitro-triazole or nitro-imidazole groups linked to propylamine chains. These structures exhibit anti-Chagasic activity, with melting points ranging from 127°C to 235°C . The target compound lacks nitro groups but shares the propylamine backbone, suggesting divergent therapeutic applications.
Aromatic and Heterocyclic Analogs
(a) [1-(4-Propoxyphenyl)propyl]amine Hydrochloride (CAS 1201633-55-7)
This analog (C₁₂H₂₀ClNO) replaces the piperidinylcarbonyl group with a 4-propoxyphenyl moiety, increasing lipophilicity (logP ~2.8 vs. ~1.5 for the target compound). Such modifications enhance membrane permeability but reduce hydrogen-bonding capacity .
(b) 4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine (QZ-5773)
The thiophene ring’s π-system may facilitate interactions with aromatic residues in enzyme active sites .
Key Properties
Biological Activity
[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include a piperidine ring and a carbonyl group, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H15ClN2O. The presence of the piperidine ring contributes to its lipophilicity and interaction with biological targets. The compound's molecular structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing processes like signal transduction and protein synthesis.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives containing piperidine moieties have been shown to possess potent antibacterial effects against multidrug-resistant pathogens. The structural characteristics of this compound suggest it may also exhibit comparable antimicrobial properties.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Piperidine derivatives | Antibacterial against MDR pathogens |
Antiviral Activity
Studies on similar piperidine derivatives reveal their potential as antiviral agents. Modifications in the piperidine structure can enhance interactions with viral proteins, leading to improved efficacy against viruses such as HIV. The presence of the carbonyl group in this compound may enhance its binding affinity to viral targets.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antiviral | |
| Piperidine derivatives | Effective against HIV |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine with appropriate carbonyl precursors. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the compound.
Antibacterial Activity
A study conducted on various piperidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance antibacterial efficacy.
Antiviral Efficacy
Research has shown that certain piperidine-based compounds exhibit promising antiviral properties. For example, studies have indicated that these compounds can inhibit viral replication by interfering with viral protein synthesis pathways.
Comparative Analysis of Biological Activity
A comparative analysis of this compound with other similar compounds reveals its unique potential in pharmacological applications.
| Comparison Compound | Biological Activity | Notes |
|---|---|---|
| Piperidine derivatives | Antimicrobial | Similar structure enhances activity |
| Carbonyl-containing amines | Antiviral | Structural modifications improve efficacy |
Q & A
Basic: What synthetic strategies are recommended for [1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride, and how can reaction efficiency be improved?
Methodological Answer:
The compound can be synthesized via amide coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), a common coupling agent for activating carboxylic acids. Key steps include:
- Reagent Selection : EDC·HCl facilitates the formation of the piperidinylcarbonyl moiety by activating the carbonyl group for nucleophilic attack by the propylamine derivative .
- Optimization : Reaction efficiency improves with controlled pH (5–6), low-temperature conditions (0–4°C), and the use of co-reagents like hydroxybenzotriazole (HOAt) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) isolates the hydrochloride salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
